molecular formula C5H8O6 B10855345 Dihydroxyfumaric acid (hydrate)

Dihydroxyfumaric acid (hydrate)

Cat. No.: B10855345
M. Wt: 164.11 g/mol
InChI Key: AEZLZZHKELJGIA-TYYBGVCCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydroxyfumaric acid (hydrate) is an organic compound with the molecular formula C4H4O6·xH2O. It is known for its antioxidant properties and its role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydroxyfumaric acid can be synthesized through the oxidation of maleic acid or fumaric acid using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production methods for dihydroxyfumaric acid are proprietary and not widely disclosed. the compound is available commercially, indicating that scalable production methods have been established .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Dihydroxyfumaric acid’s unique ene-diol moiety makes it highly reactive and versatile in various chemical reactions. Its ability to act as both a nucleophile and an electrophile sets it apart from similar compounds .

Properties

Molecular Formula

C5H8O6

Molecular Weight

164.11 g/mol

IUPAC Name

(E)-2,3-dihydroxybut-2-enedioic acid;methane

InChI

InChI=1S/C4H4O6.CH4/c5-1(3(7)8)2(6)4(9)10;/h5-6H,(H,7,8)(H,9,10);1H4/b2-1+;

InChI Key

AEZLZZHKELJGIA-TYYBGVCCSA-N

Isomeric SMILES

C.C(=C(/C(=O)O)\O)(\C(=O)O)/O

Canonical SMILES

C.C(=C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.